

Carbamazepine-d2,15N CAS number and molecular formula

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Compound of Interest

Compound Name: Carbamazepine-d2,15N

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In-Depth Technical Guide to Carbamazepined2,15N

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Carbamazepine-d2,15N**, an isotopically labeled analog of the anticonvulsant drug Carbamazepine. This document is intended for researchers, scientists, and professionals in drug development who utilize labeled compounds in pharmacokinetic studies, metabolic profiling, and as internal standards for quantitative analysis.

Core Compound Details

Carbamazepine-d2,15N is a stable isotope-labeled version of Carbamazepine, where two hydrogen atoms have been replaced by deuterium (d2) and one nitrogen atom has been replaced by its heavier isotope, ¹⁵N. This labeling provides a distinct mass signature, making it an invaluable tool in mass spectrometry-based analytical methods.

Physicochemical Properties



Property	Value
IUPAC Name	5H-dibenzo[b,f]azepine-5-(15N-carboxamide)-10,11-d2
Molecular Formula	C15H10D2N ¹⁵ NO
Molecular Weight	Approximately 239.27 g/mol
CAS Number	1173022-00-8 (for [2H2,15N]-Carbamazepine)
Unlabeled CAS Number	298-46-4

Experimental Protocols Synthesis of Carbamazepine-d2,15N

While a specific, detailed, publicly available protocol for the synthesis of **Carbamazepine-d2,15N** is not readily found in the literature, a general synthetic approach can be inferred from the synthesis of unlabeled Carbamazepine and general isotopic labeling techniques. The synthesis would likely involve the following conceptual steps:

- Preparation of a Deuterated Precursor: The synthesis would likely start with a deuterated precursor to introduce the deuterium atoms at the 10 and 11 positions. This could potentially be achieved through the reduction of a suitable precursor with a deuterium source.
- Introduction of the ¹⁵N-Carboxamide Group: The ¹⁵N-labeled carbamoyl group is a key feature. This is typically introduced by reacting the deuterated iminostilbene precursor with a ¹⁵N-labeled cyanate or a similar ¹⁵N-containing reagent. A common method for synthesizing unlabeled carbamazepine involves the reaction of iminostilbene with phosgene followed by ammonolysis, or by reacting iminostilbene with a cyanate. For the labeled analog, ¹⁵N-labeled potassium cyanate or ¹⁵N-ammonia would be used in these respective routes.

It is important to note that the synthesis of isotopically labeled compounds is a specialized process often carried out by commercial suppliers of stable isotope-labeled standards.

Quantitative Analysis using Isotope Dilution Mass Spectrometry (ID-MS)



Carbamazepine-d2,15N is primarily used as an internal standard in the quantification of Carbamazepine in biological matrices by isotope dilution mass spectrometry. A typical experimental protocol is outlined below.

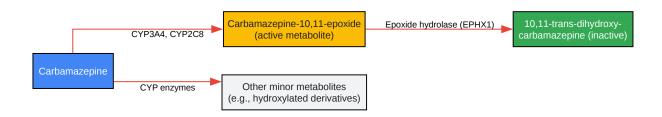
- 1. Sample Preparation (Protein Precipitation)
- To 100 μL of plasma or serum sample, add an appropriate amount of Carbamazepined2,15N solution in methanol as the internal standard.
- Add 300 μL of acetonitrile to precipitate the proteins.
- Vortex the mixture for 1 minute.
- Centrifuge at 10,000 rpm for 10 minutes to pellet the precipitated proteins.
- Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in 100 μL of the mobile phase for LC-MS/MS analysis.
- 2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
- · Chromatographic Separation:
 - $\circ\,$ Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 $\mu m)$ is commonly used.
 - Mobile Phase: A gradient elution with a mixture of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B) is typical.
 - Flow Rate: 0.3 mL/min.
 - Injection Volume: 10 μL.
- Mass Spectrometry Detection:
 - Ionization Mode: Electrospray Ionization (ESI) in positive mode.



- Detection Mode: Multiple Reaction Monitoring (MRM).
- MRM Transitions:
 - Carbamazepine: The transition of the protonated molecule [M+H]⁺ to a specific product ion is monitored.
 - Carbamazepine-d2,15N: The corresponding transition for the isotopically labeled internal standard is monitored. The precursor and product ions will have a higher massto-charge ratio due to the presence of deuterium and ¹⁵N.
- Data Analysis: The concentration of Carbamazepine in the sample is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve prepared with known concentrations of unlabeled Carbamazepine.

Metabolic Pathway of Carbamazepine

Carbamazepine is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme system. The major metabolic pathway involves the formation of an active metabolite, Carbamazepine-10,11-epoxide.



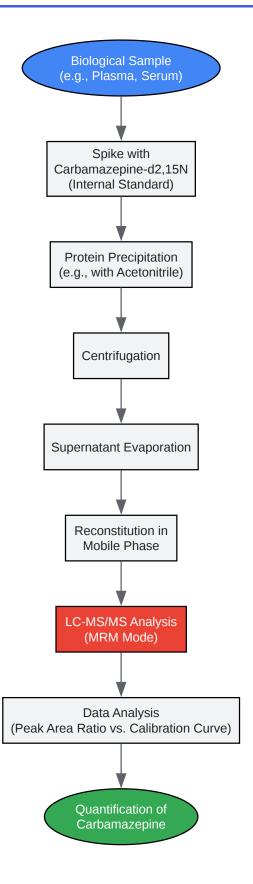
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Caption: Major metabolic pathway of Carbamazepine.

Experimental Workflow for Quantitative Analysis

The following diagram illustrates a typical workflow for the quantification of Carbamazepine in a biological sample using **Carbamazepine-d2,15N** as an internal standard.





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Caption: Workflow for Carbamazepine quantification by ID-MS.







This technical guide provides essential information for the effective use of **Carbamazepine-d2,15N** in a research and drug development setting. The provided protocols and diagrams are intended as a general guide and may require optimization for specific applications and instrumentation.

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